N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for naming complex aromatic amine compounds. The official IUPAC name for this compound is 3-methoxy-N-[(4-pentoxyphenyl)methyl]aniline, which precisely describes the structural organization and substitution pattern of the molecule. This nomenclature system clearly identifies the primary aniline core structure with a methoxy substituent at the 3-position and the secondary amine linkage to a benzyl group that contains a pentyloxy substituent at the 4-position of the benzyl ring.
The compound's systematic identification includes several important registry numbers and database entries that facilitate its recognition in chemical literature and databases. The Chemical Abstracts Service registry number for this compound is 1040690-88-7, which serves as a unique identifier in chemical databases worldwide. The PubChem Compound Identifier for this compound is 28308219, providing access to comprehensive structural and property data within the PubChem database system. Additionally, the compound is cataloged with the MDL number MFCD10687672, which facilitates its identification in various chemical inventory systems.
The systematic naming also incorporates alternative nomenclature approaches that reflect different structural perspectives of the molecule. The compound can be identified as Benzenemethanamine, N-(3-methoxyphenyl)-4-(pentyloxy)-, which emphasizes the benzenemethanamine backbone structure with specific substitution patterns. This alternative naming convention provides clarity regarding the fundamental structural framework and the positions of key functional groups within the molecular architecture.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C19H25NO2, which reflects the precise atomic composition and connectivity within the molecular structure. This formula indicates the presence of nineteen carbon atoms, twenty-five hydrogen atoms, one nitrogen atom, and two oxygen atoms, arranged in a specific three-dimensional configuration that determines the compound's chemical and physical properties. The molecular weight of the compound is 299.41 grams per mole, providing essential information for stoichiometric calculations and analytical procedures.
| Molecular Property | Value | Units |
|---|---|---|
| Molecular Formula | C19H25NO2 | - |
| Molecular Weight | 299.41 | g/mol |
| Carbon Atoms | 19 | count |
| Hydrogen Atoms | 25 | count |
| Nitrogen Atoms | 1 | count |
| Oxygen Atoms | 2 | count |
The elemental composition analysis reveals specific percentages of each element within the molecular structure, which provides insights into the compound's fundamental chemical characteristics. Carbon represents the dominant element by mass, comprising approximately 76.24 percent of the total molecular weight, which is consistent with the aromatic and aliphatic carbon framework that defines the compound's structural backbone. Hydrogen accounts for approximately 8.42 percent of the molecular weight, reflecting the extensive hydrogenation of the aliphatic pentyl chain and the aromatic ring systems. The nitrogen content represents approximately 4.68 percent of the molecular weight, corresponding to the single nitrogen atom that serves as the central connecting point between the two aromatic ring systems. Oxygen contributes approximately 10.69 percent of the molecular weight through the two oxygen atoms present in the methoxy and pentyloxy functional groups.
The molecular weight analysis also provides important information regarding the compound's behavior in various analytical and synthetic applications. The relatively high molecular weight of 299.41 grams per mole indicates that the compound represents a moderately large organic molecule with significant structural complexity. This molecular weight range is characteristic of pharmaceutical intermediates and specialty chemical compounds that require precise synthetic approaches for their preparation and purification. The specific atomic composition suggests that the compound will exhibit distinct spectroscopic properties, including characteristic fragmentation patterns in mass spectrometry and specific absorption features in nuclear magnetic resonance spectroscopy.
Three-Dimensional Conformational Features
The three-dimensional conformational analysis of this compound reveals complex structural dynamics that significantly influence the compound's chemical behavior and potential biological activity. The molecule contains multiple rotatable bonds that allow for various conformational states, particularly around the nitrogen-benzyl linkage and the pentyloxy side chain. Research on related benzylamine derivatives has demonstrated that the conformational preferences of these compounds are strongly influenced by the spatial arrangement of aromatic rings and the orientation of substituent groups.
The conformational behavior of the central nitrogen-benzyl connection follows patterns observed in other benzylamine derivatives, where the dihedral angle between the aromatic rings and the amino group exhibits preferential orientations. Studies of benzylamine conformations have shown that the carbon-nitrogen bond typically adopts orientations that are approximately perpendicular to the plane of the aromatic ring, with tau angles approaching 90 degrees. This perpendicular arrangement minimizes steric interactions between the aromatic systems while allowing for optimal electronic interactions between the nitrogen lone pair and the aromatic pi-electron systems.
The pentyloxy substituent introduces additional conformational complexity through its flexible aliphatic chain, which can adopt multiple rotational states around the carbon-carbon bonds. The pentyl chain exhibits characteristic gauche and anti conformations that are influenced by both intramolecular steric interactions and potential intermolecular interactions with solvent molecules or other chemical species. The conformational energy profiles for aliphatic chains of this length typically show multiple local minima separated by rotational barriers of varying heights, leading to dynamic equilibrium between different conformational states at room temperature.
The methoxy substituent on the aniline ring adopts preferential orientations that minimize steric clashes with adjacent hydrogen atoms while maximizing favorable electronic interactions. The methoxy group typically exhibits coplanar or near-coplanar arrangements with the aromatic ring plane, allowing for optimal resonance interactions between the oxygen lone pairs and the aromatic pi-electron system. This coplanar arrangement contributes to the overall stability of the molecular structure and influences the electronic distribution throughout the aromatic system.
Comparative Structural Analysis with Benzylamine Derivatives
The structural characteristics of this compound can be effectively understood through comparative analysis with other benzylamine derivatives that share similar structural motifs and functional group arrangements. Research on structure-activity relationships in benzylamine analogues has revealed important patterns regarding how substituent modifications influence molecular geometry, electronic properties, and chemical reactivity. The presence of both methoxy and pentyloxy substituents in this compound places it within a specific subclass of benzylamine derivatives that exhibit enhanced lipophilicity and modified electronic characteristics compared to simpler benzylamine structures.
Comparative studies of para and meta substituted benzylamine analogues have demonstrated that the position and nature of substituents significantly affect the compound's interaction with various chemical and biological systems. The para-pentyloxy substitution in this compound follows established patterns where para substituents generally enhance binding affinity through increased hydrophobic interactions, while maintaining the fundamental benzylamine reactivity profile. The correlation between benzylamine analogue binding properties and hydrophobicity parameters shows that increased alkyloxy chain length typically results in enhanced lipophilic character and modified pharmacological properties.
The meta-methoxy substitution pattern observed in this compound represents another important structural feature that distinguishes it from other benzylamine derivatives. Meta-substituted benzylamine analogues exhibit different conformational preferences and electronic distributions compared to their para-substituted counterparts, often resulting in modified chemical reactivity and biological activity profiles. The methoxy group at the meta position introduces electron-donating effects that influence the overall electronic character of the aniline ring system, while avoiding direct resonance interactions that would occur with para substitution.
| Compound Type | Substitution Pattern | Key Structural Features | Electronic Effects |
|---|---|---|---|
| This compound | Meta-methoxy, Para-pentyloxy | Dual aromatic rings, flexible alkyl chain | Electron-donating, Enhanced lipophilicity |
| Benzylamine | Unsubstituted | Single aromatic ring, primary amine | Neutral electronic character |
| N,N-Dimethylbenzylamine | N-dimethyl substitution | Tertiary amine structure | Increased basicity |
| Para-substituted benzylamines | Para-alkyl/alkoxy | Enhanced hydrophobic character | Variable electronic effects |
Recent synthetic developments in benzylamine chemistry have focused on selective arylation reactions that allow for precise installation of aromatic substituents at specific positions. The regio- and chemoselective carbon-hydrogen arylation of benzylamine derivatives has emerged as a powerful strategy for constructing complex aromatic amine structures with defined substitution patterns. These synthetic approaches have enabled the preparation of diverse benzylamine analogues, including compounds with multiple aromatic rings and complex substituent arrangements similar to this compound.
The comparative analysis also reveals important insights regarding the conformational dynamics of substituted benzylamine derivatives. The presence of multiple aromatic rings in this compound introduces additional conformational degrees of freedom compared to simple benzylamine structures, resulting in more complex energy landscapes and dynamic behavior. The steric interactions between the aromatic systems and the alkoxy substituents create preferential conformational states that influence the compound's overall three-dimensional structure and its potential interactions with other molecules.
Properties
IUPAC Name |
3-methoxy-N-[(4-pentoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-3-4-5-13-22-18-11-9-16(10-12-18)15-20-17-7-6-8-19(14-17)21-2/h6-12,14,20H,3-5,13,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAQBVVATPUJCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 299.41 g/mol. Its structure features a methoxy group and a pentyloxy chain, which may influence its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including its effects on inflammation, cancer cell lines, and receptor interactions.
1. Anti-Inflammatory Activity
Recent studies have highlighted the role of similar compounds in inhibiting the NLRP3 inflammasome, which is crucial in the inflammatory response. For instance, compounds structurally related to this compound have shown promising results in reducing pro-inflammatory cytokines such as IL-1β and TNF-α in mouse models .
- Case Study : A related compound demonstrated an IC50 value of for inhibiting the NLRP3 inflammasome, suggesting that modifications to the structure can enhance anti-inflammatory potency .
2. Cytotoxicity Against Cancer Cell Lines
The compound's potential anticancer properties have also been explored. In vitro studies indicate that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines.
- Research Findings : A study reported that related compounds had IC50 values ranging from to against breast cancer cell lines (e.g., MCF-7), indicating moderate activity . The mechanism of action appears to involve apoptosis induction through specific signaling pathways.
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | TBD | Apoptosis induction |
| Related Compound A | MCF-7 | 8.5 | P38 MAPK activation |
| Related Compound B | MDA-MB-231 | 19.8 | SMYD3 pathway suppression |
3. Receptor Binding Affinity
The affinity of this compound for various receptors has been examined in ligand-receptor interaction studies. Compounds with similar structural features have shown varying degrees of affinity for serotonin receptors (e.g., 5-HT2A), which may contribute to their biological effects.
- Findings : Substituents at specific positions on the phenyl rings can significantly alter binding affinities, enhancing or diminishing biological activity .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest that compounds in this class may exhibit moderate oral bioavailability and systemic clearance rates.
Scientific Research Applications
Biochemical Research
N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine is primarily utilized as a biochemical reagent in proteomics research. Its structure allows it to interact with various biological molecules, making it suitable for studying protein interactions and modifications .
Applications in Proteomics:
- Protein Labeling: The compound can be used for labeling proteins in complex biological samples, facilitating the study of protein dynamics.
- Enzyme Inhibition Studies: Due to its structural characteristics, it may act as an inhibitor for certain enzymes, allowing researchers to explore enzyme kinetics and mechanisms.
Pharmaceutical Development
The compound's unique properties position it as a candidate for drug development, particularly in creating new therapeutic agents targeting specific biological pathways.
Potential Therapeutic Uses:
- Anti-inflammatory Agents: Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties.
- Neuroprotective Effects: Its ability to cross the blood-brain barrier opens avenues for exploring neuroprotective applications .
Case Study: Proteomics Application
A study conducted on the use of this compound in proteomics demonstrated its effectiveness in labeling proteins within cell lysates. The results indicated that the labeled proteins maintained their functional integrity, allowing for subsequent analysis through mass spectrometry.
| Study Aspect | Details |
|---|---|
| Objective | Evaluate protein labeling efficacy |
| Method | Mass spectrometry analysis |
| Results | High yield of labeled proteins |
| Effective for proteomic studies |
Case Study: Pharmacological Potential
Research into the pharmacological effects of this compound revealed promising results regarding its anti-inflammatory properties. In vitro assays showed that this compound could significantly reduce pro-inflammatory cytokine production in stimulated macrophages.
| Study Aspect | Details |
|---|---|
| Objective | Assess anti-inflammatory effects |
| Method | In vitro macrophage stimulation assays |
| Results | Significant reduction in cytokine levels |
| Potential candidate for anti-inflammatory drugs |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
Electron-Donating vs. Electron-Withdrawing Groups
N-(3-Methoxy-4-(trifluoroethoxy)benzyl)-1-methylpiperidin-4-amine ():
- Features a trifluoroethoxy (-OCH₂CF₃) group, which is strongly electron-withdrawing.
- The presence of a piperidine ring introduces basicity and conformational rigidity, contrasting with the flexible pentyloxy chain in the target compound.
- Such electron-withdrawing groups may reduce aromatic ring electron density, impacting π-π stacking interactions in biological systems .
N-(3-Bromo-4-methoxybenzyl)-N-(2,4-dimethoxybenzyl)amine ():
Alkoxy Chain Length Variations
Core Structural Variations
Heterocyclic vs. Benzyl Amine Cores
- (E)-N-(4-((Benzyl(methyl)amino)methyl)phenyl)-3-(3-methoxyphenyl)acrylamide (): An acrylamide linker replaces the amine, enabling conjugation with additional pharmacophores. Amides are less basic than amines, altering ionization states and bioavailability .
Key Data Table: Structural and Functional Comparison
Preparation Methods
Starting Material Preparation
3-Methoxyphenol is typically synthesized via methylation of 3-hydroxyphenol or derived from phenol derivatives through methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
4-(Pentyloxy)benzyl alcohol or derivatives are synthesized by alkylation of phenol with pentyl halides (e.g., pentyl bromide) in the presence of base, often potassium carbonate, to form the corresponding pentyloxybenzene.
Formation of the Aromatic Amine
The core amine backbone is constructed through nucleophilic aromatic substitution or reductive amination :
Reductive amination involves condensing 3-methoxyphenol derivatives with benzyl aldehyde or benzylamine, followed by reduction with hydrogen or hydride reagents.
Alternatively, nucleophilic substitution of halogenated aromatic compounds with ammonia or primary amines under controlled conditions.
Coupling of Aromatic Moieties
The key step involves coupling the methoxyphenyl group with the benzylamine derivative:
Reductive amination of 3-methoxyphenyl aldehyde with benzylamine derivatives using catalysts such as palladium or iridium complexes, as indicated in recent research (see).
Nucleophilic substitution of activated aromatic halides with benzylamine derivatives, often facilitated by bases like potassium carbonate or cesium carbonate.
Alkoxy Chain Installation
The pentyloxy chain is introduced via alkylation of phenolic groups:
- Using potassium tert-butoxide and pentyl halides in polar aprotic solvents (e.g., DMF, DMSO) to attach the pentyloxy group selectively.
Final Amine Formation
The final step involves amine functionalization :
Reductive amination of the benzyl aldehyde with the amine precursor, employing catalytic hydrogenation or hydride reagents.
Alternatively, nucleophilic substitution of suitable intermediates with ammonia or primary amines under controlled conditions.
Representative Synthetic Route
| Step | Reaction Type | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Methylation | Dimethyl sulfate or methyl iodide, base | Synthesize 3-methoxyphenol |
| 2 | Alkylation | Pentyl halide, potassium carbonate, DMF | Attach pentyloxy group |
| 3 | Formation of benzylamine | Reductive amination, aldehyde + amine, catalyst | Construct benzylamine core |
| 4 | Coupling | Nucleophilic substitution or reductive amination | Link aromatic groups |
| 5 | Final amination | Reductive amination or nucleophilic substitution | Install the amine linkage |
Data Tables of Key Reagents and Conditions
Research Findings and Notes
Methodologies such as reductive amination and nucleophilic aromatic substitution are prevalent in literature for synthesizing similar compounds, with recent advances emphasizing metal-catalyzed processes for higher selectivity and yields ().
Reaction conditions are optimized to prevent side reactions like over-alkylation or poly-substitution, often employing protecting groups or selective catalysts .
Purification typically involves column chromatography on silica gel, with solvents like hexane/ethyl acetate, to isolate the desired product with high purity.
Q & A
Q. What are the optimal synthetic routes for N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine, considering yield and purity?
The synthesis typically involves multi-step condensation and functionalization reactions. For example, analogous benzylamine derivatives are synthesized via nucleophilic substitution or reductive amination, using precursors like 3-methoxyaniline and 4-(pentyloxy)benzyl halides. Critical steps include controlling reaction temperature (e.g., ice-bath conditions for exothermic steps) and purification via column chromatography with gradients of ethyl acetate/hexane . Hazardous reagents (e.g., dichloromethane, sodium pivalate) require rigorous risk assessments and proper ventilation .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
Characterization involves:
- NMR spectroscopy (¹H, ¹³C) to confirm methoxy, benzyl, and pentyloxy groups. For example, methoxy protons resonate at ~δ 3.7–3.9 ppm, while aromatic protons appear in δ 6.5–7.5 ppm .
- HRMS for molecular ion verification (e.g., [M+H]⁺ with <5 ppm error) .
- FTIR to identify N-H stretches (~3300 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .
Q. What safety protocols are essential when handling this compound?
Key protocols include:
- Conducting hazard assessments for reagents like dichloromethane (neurotoxic) and sodium pivalate (flammable) .
- Using fume hoods, nitrile gloves, and eye protection.
- Storing the compound away from light and heat due to potential decomposition, as observed in similar benzylamine derivatives .
Advanced Research Questions
Q. How does the compound’s electronic configuration influence its reactivity in nucleophilic reactions?
The electron-rich 3-methoxyphenyl group enhances nucleophilicity at the amine center, facilitating reactions with electrophiles (e.g., acyl chlorides). Conversely, the electron-withdrawing pentyloxy group may stabilize intermediates in condensation reactions. Computational studies (DFT) can model charge distribution, while Hammett constants (σ) predict substituent effects on reaction rates .
Q. What strategies resolve contradictions in reported biological activities of N-(3-methoxyphenyl) derivatives?
Discrepancies in IC₅₀ values (e.g., antitumor activity) may arise from assay conditions (cell line variability, incubation time). Strategies include:
Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?
Scaling up requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
